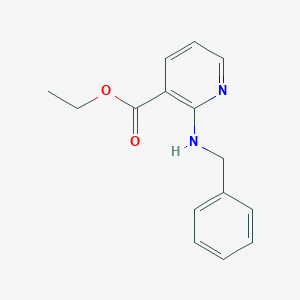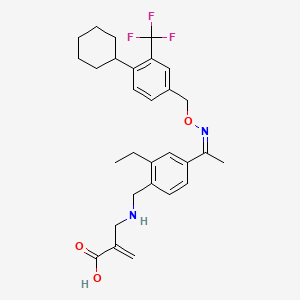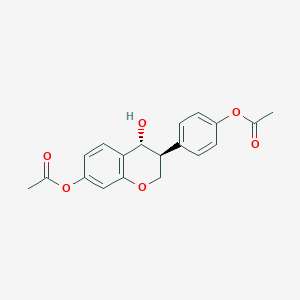
3-(4-Hydroxy-phenyl)-chroman-4,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-phenyl)-chroman-4,7-diol is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-phenyl)-chroman-4,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-hydroxybenzaldehyde and a suitable chroman precursor. The reaction is often catalyzed by acids or bases, and the conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Hydroxy-phenyl)-chroman-4,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-(4-Hydroxy-phenyl)-chroman-4,7-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 3-(4-Hydroxy-phenyl)-chroman-4,7-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-2H-chromen-7-ol: This compound shares a similar chroman structure and exhibits comparable biological activities.
4-Hydroxyphenylacetic acid: Another phenolic compound with antioxidant properties.
4-Hydroxyphenylpyruvic acid: Known for its role in metabolic pathways and potential therapeutic applications.
Uniqueness
3-(4-Hydroxy-phenyl)-chroman-4,7-diol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups and chroman core make it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H18O6 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
[4-[(3S,4R)-7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]phenyl] acetate |
InChI |
InChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3/t17-,19+/m1/s1 |
InChIキー |
DNYPQVFQEQIQQK-MJGOQNOKSA-N |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)[C@H]2COC3=C([C@@H]2O)C=CC(=C3)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
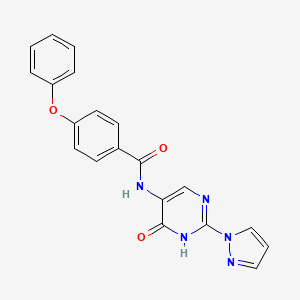
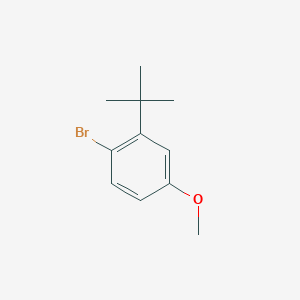
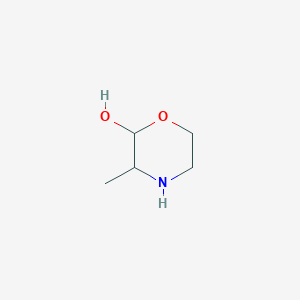
![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
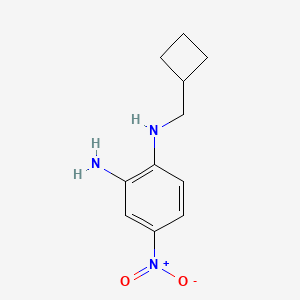
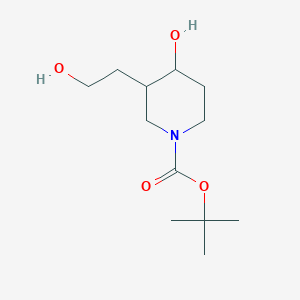

![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)

